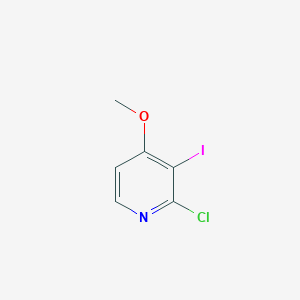

2-Chloro-3-iodo-4-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-iodo-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBPNICANLWJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-3-iodo-4-methoxypyridine CAS number

An In-Depth Technical Guide to 2-Chloro-3-iodo-4-methoxypyridine: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of therapeutic agents. Among these, This compound (CAS Number: 1163693-01-3 ) has emerged as a highly valuable and versatile building block.[1] Its unique arrangement of substituents—a methoxy group for electronic modulation, and two distinct halogen atoms at strategic positions—offers chemists a powerful tool for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, explore a logical synthesis pathway with mechanistic insights, discuss its critical applications in drug discovery, and outline essential safety protocols.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The defining characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1163693-01-3 | [1] |

| Molecular Formula | C₆H₅ClINO | [2] |

| Molecular Weight | 269.47 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | Typically a solid (inferred from related compounds) | N/A |

| InChI Key | WUBPNICANLWJFS-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=C(C=CN=C1Cl)I | N/A |

Synthesis and Mechanistic Rationale

Core Principle: Electrophilic Aromatic Substitution

The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. However, the presence of the electron-donating methoxy group at the 4-position activates the ring, particularly at the ortho-positions (C3 and C5). The C3 position is sterically less hindered and electronically favored for substitution, making it the prime target for iodination.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-methoxypyridine (1.0 eq.). Dissolve the starting material in glacial acetic acid.

-

Reagent Addition: While stirring, add N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) (1.1 eq.) portion-wise to the solution. The use of a slight excess of the iodinating agent ensures complete conversion of the starting material. Acetic acid serves as both a solvent and a mild acid catalyst for the reaction.

-

Reaction Conditions: Heat the reaction mixture to 70-80°C and maintain for several hours (e.g., 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its functionality as a versatile synthetic intermediate. The differential reactivity of the chloro and iodo substituents allows for selective, stepwise functionalization, making it an ideal scaffold for building libraries of complex molecules.

Core Utility: Orthogonal Reactivity

The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond. This "orthogonal reactivity" is the cornerstone of its utility. Chemists can selectively perform reactions at the C3 position (iodine) while leaving the C2 position (chlorine) intact for subsequent transformations.

-

Suzuki, Stille, and Sonogashira Cross-Coupling: The iodo group is an excellent participant in palladium-catalyzed cross-coupling reactions.[3] This allows for the facile introduction of a wide variety of aryl, heteroaryl, vinyl, or alkynyl groups at the C3 position, enabling rapid exploration of the chemical space around the pyridine core.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is activated towards SₙAr reactions. After the C3 position has been modified, the chloro group can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce further diversity. This sequential approach is invaluable in structure-activity relationship (SAR) studies.

The chloro and methoxy groups themselves are known to have beneficial effects on the properties of drug candidates, influencing factors like metabolic stability and target binding interactions.[4]

Caption: Role of this compound as a versatile scaffold in drug discovery.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols must be strictly followed when handling this compound. While a specific Safety Data Sheet (SDS) is not widely public, information can be inferred from structurally related compounds.[5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5] Avoid contact with skin, eyes, and clothing.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion/Inhalation: Move the person to fresh air. If feeling unwell, seek immediate medical attention.

-

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, characterized by orthogonally reactive halogen handles, provides an efficient and flexible platform for the synthesis of novel compounds. For scientists engaged in the discovery of new therapeutics, particularly in areas like oncology and inflammatory diseases where kinase inhibitors and other complex heterocyclic molecules are prevalent, this compound represents a key starting point for building the next generation of medicines.

References

-

J&K Scientific. this compound | 1163693-01-3. [Link]

-

Appretech Scientific Limited. 2-chloro-4-iodo-3-methoxypyridine. [Link]

-

Chemical Register. 2-Chloro-4-iodo-3-methoxypyridine (CAS No. 1227592-88-2) Suppliers. [Link]

-

Autech Industry Co.,Limited. Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. [Link]

-

PubChem - NIH. 2-Chloro-3-methoxypyridine. [Link]

-

LookChem. The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. [Link]

-

ChemBK. 2-Chloro-4-Iodopyridine-3-Formaldehyde. [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-3-iodo-4-methoxypyridine

Executive Summary: 2-Chloro-3-iodo-4-methoxypyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of chloro, iodo, and methoxy substituents on a pyridine core provides a versatile scaffold for synthetic chemists. The differential reactivity of the two halogen atoms allows for selective, stepwise functionalization through various cross-coupling reactions, making it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility in drug discovery and development.

Core Molecular Profile

This compound is a polysubstituted pyridine derivative. The strategic placement of its functional groups dictates its chemical behavior and synthetic potential.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1227592-88-2[1][2][3][4][5] |

| Molecular Formula | C₆H₅ClINO[1][3] |

| Molecular Weight | 269.47 g/mol [1][5] |

| Canonical SMILES | COC1=C(I)C=NC=C1Cl |

| Purity | Typically ≥95-97%[2][3] |

Physicochemical Properties: Experimental data for this specific molecule is not widely published. However, properties can be inferred from related structures. For instance, the related compound 2-Chloro-4-methoxypyridine is a light yellow liquid with a boiling point of 213.8±20.0 °C and a density of 1.2±0.1 g/cm³.[6] Given the increased mass from the iodine atom, this compound is expected to be a solid at room temperature with a higher density and boiling point.

The Scientific Rationale: Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct roles of its substituents, which can be selectively addressed in chemical reactions.

-

Pyridine Ring: As an electron-deficient aromatic heterocycle, the pyridine core is a common motif in biologically active molecules.[7]

-

Methoxy Group (-OCH₃): This electron-donating group influences the electronic properties of the pyridine ring and can serve as a handle for demethylation to reveal a pyridone scaffold.[8]

-

Chloro Group (-Cl): The chlorine at the 2-position is a competent leaving group for nucleophilic aromatic substitution (SₙAr) and a participant in various transition-metal-catalyzed cross-coupling reactions.

-

Iodo Group (-I): The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes the iodine atom at the 3-position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[8][9]

This differential reactivity is the cornerstone of its utility, allowing for a programmed, site-selective introduction of new functionalities. A synthetic chemist can first perform a cross-coupling reaction at the more reactive C-I bond, and then, under different conditions, target the C-Cl bond for a subsequent transformation.

Caption: Key reactive sites on this compound.

Synthesis and Methodologies

The synthesis of polysubstituted pyridines often involves a multi-step sequence. A logical and field-proven approach for preparing this compound would start from a more readily available precursor, such as 2-chloro-4-methoxypyridine, followed by a regioselective iodination step.

Sources

- 1. appretech.com [appretech.com]

- 2. 2-chloro-4-iodo-3-methoxypyridine - CAS:1227592-88-2 - Abovchem [abovchem.com]

- 3. aobchem.com [aobchem.com]

- 4. 1227592-88-2 CAS Manufactory [m.chemicalbook.com]

- 5. labshake.com [labshake.com]

- 6. innospk.com [innospk.com]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

2-Chloro-3-iodo-4-methoxypyridine chemical properties

An In-depth Technical Guide to 2-Chloro-3-iodo-4-methoxypyridine: Properties, Reactivity, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of highly functionalized heterocyclic intermediates is paramount. This compound is a prime example of such a scaffold, offering a unique combination of reactive sites that can be selectively addressed to build molecular complexity. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, tailored for researchers, scientists, and drug development professionals. The strategic placement of a methoxy group, a chlorine atom, and an iodine atom on the pyridine ring makes this molecule an exceptionally versatile building block. The two halogen atoms, with their distinct reactivities, serve as orthogonal handles for sequential cross-coupling reactions, enabling the controlled and precise introduction of different substituents.

Core Chemical & Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for planning synthetic transformations, ensuring appropriate reaction conditions, and for the characterization of resulting products.

| Property | Value | Source |

| CAS Number | 1163693-01-3 | [1] |

| Molecular Formula | C₆H₅ClINO | [1] |

| Molecular Weight | 269.47 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Purity | ≥98% (typical) | [1] |

Proposed Synthesis Pathway

The synthesis of this compound is not widely documented in standard literature, but a plausible and efficient route can be designed based on established organometallic methodologies. A logical approach involves the regioselective iodination of a readily available precursor, 2-chloro-4-methoxypyridine. This transformation leverages a directed ortho-metalation strategy, where a strong base is used to deprotonate the position adjacent to the directing methoxy group, followed by quenching with an iodine source.

A similar procedure has been successfully employed for the synthesis of 3-iodo-4-methoxypyridine from 4-methoxypyridine.[2] The process involves using a lithium-zinc exchange to create a more stable organometallic intermediate, which then reacts with iodine.[2]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Directed Ortho-Iodination

This protocol is adapted from a known procedure for the iodination of similar pyridine derivatives.[2]

-

Preparation of the Base: In a flame-dried, argon-purged flask, dissolve 2,2,6,6-tetramethylpiperidine (TMP) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Metalation: Add n-butyllithium (n-BuLi) dropwise, followed by a solution of zinc chloride (ZnCl₂). Stir the resulting mixture to form the active TMP-zinc base.

-

Substrate Addition: Add a solution of 2-chloro-4-methoxypyridine in anhydrous THF to the reaction mixture at 0-10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete deprotonation and formation of the zincated intermediate.

-

Iodination: Add a solution of iodine (I₂) in THF. Stir the mixture overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield this compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for selective functionalization at the C3 position while leaving the C2 chloro-substituent intact for subsequent transformations.

This hierarchical reactivity is foundational to its use as a building block in medicinal chemistry for creating novel agents in oncology, neuroscience, and infectious diseases.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[4] For this compound, this reaction proceeds with high selectivity at the C-I bond.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Setup: To a microwave vial, add this compound, the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.03 equivalents), a phosphine ligand like XPhos (0.06 equivalents), and a base such as potassium phosphate (K₃PO₄, 3 equivalents).[5]

-

Solvent: Add a suitable solvent system, typically a mixture of dioxane and water.

-

Degassing: Purge the reaction mixture with argon or nitrogen for 10-15 minutes to remove oxygen.

-

Reaction: Heat the sealed vial in a microwave reactor or a conventional oil bath at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 3-aryl-2-chloro-4-methoxypyridine product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[6][7] This reaction is invaluable for synthesizing substituted alkynes and again shows high selectivity for the C-I bond of the substrate.

-

Setup: In an argon-purged flask, combine this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and the terminal alkyne (1.1 equivalents).

-

Solvent and Base: Dissolve the components in a solvent such as THF or DMF, and add an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[8]

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

-

Workup: Filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water.

-

Purification: Wash the organic layer with brine, dry, and concentrate. Purify via column chromatography to obtain the 3-alkynyl-2-chloro-4-methoxypyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[9] It allows for the coupling of amines with aryl halides. The higher reactivity of the C-I bond allows for the selective introduction of an amine at the C3 position.

-

Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), a strong base (e.g., Cs₂CO₃ or NaOt-Bu), this compound, and the desired amine.[10][11]

-

Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Seal the vial and heat the mixture at 80-110 °C until the reaction is complete as monitored by LC-MS.

-

Workup: After cooling, partition the mixture between ethyl acetate and water.

-

Purification: Separate the organic layer, dry it over Na₂SO₄, concentrate it, and purify the product using column chromatography.

Spectroscopic Characterization

Full characterization of this compound requires a combination of spectroscopic techniques. While a full dataset is not publicly available, the expected spectral features can be predicted.

-

¹H NMR: Two signals are expected in the aromatic region, corresponding to the protons at the C5 and C6 positions. These would appear as doublets due to mutual coupling. The methoxy group would present as a singlet around 3.8-4.0 ppm.

-

¹³C NMR: Six distinct signals are expected. The carbon bearing the iodine (C3) would be shifted upfield compared to an unsubstituted carbon, while the carbon bearing the chlorine (C2) would be downfield. Spectroscopic data for a related compound, 2-chloro-3-fluoro-5-iodo-4-methylpyridine, can provide a reference for expected chemical shift ranges.[12][13]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-O stretching vibrations for the methoxy group, C=C and C=N stretching bands for the pyridine ring, and C-H stretching for the aromatic and methyl protons.[14]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on data for structurally related halogenated pyridines, appropriate precautions must be taken.[15][16][17]

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory system irritation.[15][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.[16][18]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, protected from light and moisture.[16][17]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[15]

Conclusion

This compound is a highly valuable and versatile intermediate for advanced organic synthesis. Its key attribute is the differential reactivity of its C-I and C-Cl bonds, which allows for selective, sequential functionalization through a variety of robust palladium-catalyzed cross-coupling reactions. This predictable reactivity makes it an ideal scaffold for building complex molecular architectures, particularly in the field of drug discovery, where it facilitates the synthesis of novel therapeutic agents. A thorough understanding of its properties, reactivity, and handling is essential for any scientist looking to leverage its synthetic potential.

References

Sources

- 1. appretech.com [appretech.com]

- 2. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Buchwald Hartwig Coupling [commonorganicchemistry.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. m.youtube.com [m.youtube.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

2-Chloro-3-iodo-4-methoxypyridine structure elucidation

An In-depth Technical Guide Topic: 2-Chloro-3-iodo-4-methoxypyridine Structure Elucidation Audience: Researchers, scientists, and drug development professionals.

Abstract

The robust and unambiguous determination of a molecule's structure is the cornerstone of chemical research and drug development. This guide provides a comprehensive, multi-technique framework for the structural elucidation of this compound, a substituted heterocyclic compound with potential applications as a synthetic building block. As a Senior Application Scientist, my objective is not merely to list procedures but to present a logical, self-validating workflow. We will explore how mass spectrometry, advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography can be synergistically employed to confirm the compound's molecular formula, atomic connectivity, and three-dimensional arrangement with the highest degree of confidence.

Foundational Assessment: Molecular Formula and Halogen Presence via Mass Spectrometry

The initial step in characterizing any novel or synthesized compound is to confirm its molecular weight and elemental composition. Mass Spectrometry (MS) is the primary tool for this purpose. For a molecule containing halogens like chlorine, MS provides a distinct isotopic signature that serves as an immediate validation point.

Experimental Protocol: GC-MS (Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of the purified compound (1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC will separate the compound from any residual solvent or minor impurities before it enters the mass spectrometer.

-

Ionization: Utilize a standard Electron Ionization (EI) source at 70 eV.

-

Analysis: Acquire the mass spectrum over a range of 50-350 m/z.

Data Interpretation: A Self-Validating System

The structure of this compound (Molecular Formula: C₆H₅ClINO) presents several key features that can be verified by MS.

-

Molecular Ion (M⁺) Peak: The primary evidence is the molecular ion peak. Iodine is monoisotopic (¹²⁷I), but chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[1][2] This results in a characteristic M⁺ and M+2 peak cluster.

-

Isotopic Pattern Analysis: The presence of a single chlorine atom will manifest as two peaks separated by 2 m/z units, with the M+2 peak having roughly one-third the intensity of the M⁺ peak.[2][3] This pattern is a crucial first confirmation of the compound's identity.

-

High-Resolution Mass Spectrometry (HRMS): For unequivocal formula confirmation, HRMS (e.g., ESI-TOF) is employed. By measuring the mass-to-charge ratio to four or more decimal places, we can confirm the elemental composition against the calculated exact mass, eliminating any ambiguity.

-

Fragmentation Pattern: EI-MS induces fragmentation, which provides structural clues. Key expected fragments can validate the presence of specific functional groups.

| Analysis | Expected Result for C₆H₅ClINO | Rationale & Confirmation |

| Monoisotopic Mass | 268.9104 Da | Calculated for C₆H₅³⁵Cl¹²⁷INO. |

| HRMS (ESI-TOF) | [M+H]⁺ at m/z 269.9177 | Confirms the molecular formula with high accuracy. |

| Low-Resolution MS | M⁺ at m/z 269 and M+2 at m/z 271 | The ~3:1 intensity ratio of these peaks is a definitive indicator of one chlorine atom.[1][2] |

| Key Fragments (EI) | m/z 254 ([M-CH₃]⁺) | Loss of the methyl group from the methoxy substituent. |

| m/z 142 ([M-I]⁺) | Cleavage of the C-I bond, a common fragmentation pathway for iodo compounds. | |

| m/z 108 ([M-Cl-OCH₃]⁺) | Subsequent loss of functional groups from the pyridine ring. |

Unambiguous Connectivity Mapping with NMR Spectroscopy

While MS confirms the "what" (the molecular formula), Nuclear Magnetic Resonance (NMR) spectroscopy reveals the "how" (the precise arrangement of atoms). For a polysubstituted aromatic system like this, a combination of 1D and 2D NMR experiments is essential for an authoritative assignment.[4]

Logical Workflow for NMR-based Structure Elucidation

The following diagram illustrates the systematic workflow, starting from basic 1D experiments and progressing to more complex 2D correlations to solve the structure.

Caption: A logical workflow for elucidating substituted pyridine structures using NMR.

Experimental Protocols: NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.[4]

-

¹H NMR Acquisition: On a 400 MHz spectrometer, acquire a standard 1D proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR Acquisition: Perform standard gradient-enhanced COSY, HSQC, and HMBC experiments. For the HMBC, set the experiment to detect correlations over 2-3 bonds.[4]

Data Interpretation: Synthesizing the Structural Puzzle

The key to solving this structure lies in the unambiguous assignment of the two remaining protons on the pyridine ring (H-5 and H-6) and confirming the positions of the substituents via long-range correlations.

¹H NMR Analysis:

-

Methoxy Protons: A sharp singlet integrating to 3H is expected around δ 3.9-4.1 ppm.

-

Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.5 ppm), each integrating to 1H. Due to their adjacency, they should appear as doublets, coupled to each other (an AX spin system). The proton at the 6-position (H-6), being alpha to the nitrogen, is expected to be the most downfield.

¹³C NMR Analysis:

-

Six distinct carbon signals are expected: five for the pyridine ring and one for the methoxy group (around δ 56-60 ppm). The carbons directly bonded to electronegative atoms (C-2, C-3, C-4) will have characteristic shifts. C-2 (bonded to Cl and N) and C-4 (bonded to O) are expected to be significantly downfield.

2D NMR Correlation - The Definitive Proof:

-

COSY: A cross-peak between the two aromatic doublets confirms they are on adjacent carbons (H-5 and H-6).

-

HSQC: This experiment will correlate the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal, definitively assigning the protonated carbons.[4]

-

HMBC: This is the crucial experiment for assigning the quaternary (non-protonated) carbons.[4]

-

A strong correlation from the methoxy protons (~δ 4.0 ppm) to the C-4 carbon will unequivocally place the methoxy group at the 4-position.

-

The H-5 proton will show correlations to C-3, C-4, and C-6.

-

The H-6 proton will show correlations to C-2, C-4, and C-5.

-

By building this network of correlations, the entire molecular framework can be pieced together with certainty.

| Spectroscopic Data | Predicted Values & Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 ppm (d, 1H, H-6), δ ~7.2 ppm (d, 1H, H-5), δ ~4.0 ppm (s, 3H, -OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | 6 signals expected. C-2, C-4, and C-6 will be downfield. C-3 (bearing iodine) will be significantly upfield due to the heavy atom effect. -OCH₃ at δ ~58 ppm. |

| Key HMBC Correlations | -OCH₃ (H) → C-4; H-6 → C-2, C-4; H-5 → C-3, C-4 |

The Gold Standard: Absolute Structure Confirmation by X-ray Crystallography

While the combination of MS and NMR provides an exceptionally high degree of confidence, X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state.[5]

Experimental Workflow

Caption: The workflow for single-crystal X-ray crystallography analysis.

Causality and Trustworthiness

The ability to grow a high-quality single crystal is the primary prerequisite. If successful, the resulting electron density map provides a three-dimensional model of the molecule. This method is considered the gold standard because it is not an interpretation of properties (like chemical shift) but a direct visualization of the atomic positions. It will confirm not only the C-Cl, C-I, and C-O connectivity but also the precise bond lengths and angles, providing an authoritative and final validation of the structure.

Conclusion

The structural elucidation of this compound is a clear demonstration of a modern, multi-technique analytical workflow. The process is designed to be self-validating at each stage. Mass spectrometry first confirms the molecular formula and the presence of a chlorine atom. 1D NMR then provides the initial map of the proton and carbon environments. Finally, 2D NMR correlation experiments, particularly HMBC, serve to connect the individual pieces, confirming the specific substitution pattern on the pyridine ring. Should any ambiguity remain, or if absolute stereochemical proof is required for a more complex derivative, X-ray crystallography provides the definitive answer. This rigorous, evidence-based approach ensures the scientific integrity required for research and development in the chemical and pharmaceutical sciences.

References

- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem. (n.d.).

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (n.d.).

- Analysis of the NMR Spectrum of Pyridine - AIP Publishing. (1967).

- Analysis of the NMR Spectrum of Pyridine - AIP Publishing - American Institute of Physics. (1967).

- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - NIH. (n.d.).

- Proton magnetic resonance spectra of several 2-substituted pyridines - ACS Publications. (n.d.).

- Synthesis and Spectral Analysis of Pyridine Derivates - DOI. (n.d.).

- 2-Chloro-3-iodo-4-(2-methoxy-3-pyridinyl)pyridine - PubChem. (n.d.).

- (PDF) Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives - ResearchGate. (2018).

- This compound | 1163693-01-3 - J&K Scientific. (n.d.).

- 2-Chloro-4-iodo-3-methylpyridine | 153034-88-9 | DGA03488 - Biosynth. (n.d.).

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (2025).

- This compound (C6H5ClINO) - PubChemLite. (n.d.).

- 2-chloro-4-iodo-3-methoxypyridine (C6H5ClINO) - PubChemLite. (n.d.).

- 2-Chloro-4-iodo-3-methoxypyridine - AOBChem USA. (n.d.).

- Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry - ResearchGate. (2025).

- X Ray crystallography - PMC - PubMed Central - NIH. (n.d.).

- 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252 - PubChem - NIH. (n.d.).

- The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+. (n.d.).

- Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023).

- How can you identify the presence of halogens using mass spectrometry? - TutorChase. (n.d.).

Sources

2-Chloro-3-iodo-4-methoxypyridine physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-3-iodo-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound (CAS No. 1163693-01-3) is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring a chloro, iodo, and methoxy group on the pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical properties, spectroscopic data, safety considerations, and its emerging role in medicinal chemistry and drug discovery. The strategic placement of these functional groups makes it a valuable intermediate for creating diverse libraries of compounds for screening and lead optimization.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The data, compiled from various chemical suppliers and databases, are summarized below. It is important to note that some of the data, such as boiling point and density, are based on computational predictions and should be considered as estimates.

| Property | Value | Source(s) |

| CAS Number | 1163693-01-3 | [][3][4][5][6] |

| IUPAC Name | This compound | [7] |

| Molecular Formula | C₆H₅ClINO | [4][6][7] |

| Molecular Weight | 269.47 g/mol | [4][6] |

| Appearance | Not explicitly stated; likely a solid or oil | - |

| Boiling Point | 309.2 ± 42.0 °C at 760 mmHg (Predicted) | [] |

| Density | 1.915 ± 0.06 g/cm³ (Predicted) | [] |

| Solubility | No data available | - |

| Melting Point | No data available | - |

| InChI Key | WUBPNICANLWJFS-UHFFFAOYSA-N | [][7] |

| SMILES | COC1=C(C(=NC=C1)Cl)I | [7] |

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While publicly available, detailed spectra are limited, several chemical suppliers indicate the availability of standard analytical data.[8]

-

¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the primary method for structural elucidation. For this compound, one would expect characteristic signals for the two aromatic protons on the pyridine ring and the methoxy group protons. The carbon spectrum would show six distinct signals corresponding to the pyridine ring carbons and the methoxy carbon.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Predicted collision cross-section data is available, which can be useful for advanced mass spectrometry techniques.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic absorption bands for C-Cl, C-I, C-O, and aromatic C-H and C=N bonds.

The logical workflow for the characterization of a synthesized batch of this compound is illustrated below.

Caption: Workflow for the synthesis and characterization of this compound.

Role in Drug Discovery and Organic Synthesis

Halogenated heterocycles are paramount in medicinal chemistry due to their ability to participate in a wide array of cross-coupling reactions, enabling the synthesis of complex molecular scaffolds. The chloro and iodo substituents on this compound offer differential reactivity, allowing for selective functionalization. The iodine atom is typically more reactive in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the chlorine atom can be targeted under different reaction conditions or via nucleophilic aromatic substitution.

The methoxy group also plays a crucial role by modulating the electronic properties of the pyridine ring and can influence the binding of the molecule to biological targets through hydrogen bonding.[9] This trifunctional nature makes this compound a valuable starting material for generating novel compounds in drug discovery programs.

The general synthetic utility is depicted in the following relationship diagram.

Caption: Synthetic utility of this compound in cross-coupling reactions.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related compounds suggest that it should be handled with care.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place.[4][11] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C to ensure stability.[][4]

-

Toxicity: The toxicological properties have not been thoroughly investigated. Similar compounds are known to be irritants to the skin and eyes and may be harmful if swallowed or inhaled.[10][11]

Experimental Protocol: General Handling Procedure

-

Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE (nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat) is worn.

-

Aliquotting: Allow the container to reach room temperature before opening to prevent moisture condensation. Weigh the desired amount in a tared, sealed vial under an inert atmosphere if possible.

-

Reaction Setup: Add the compound to the reaction vessel under a stream of inert gas.

-

Cleanup: Clean any spills immediately. Decontaminate all glassware and surfaces that have come into contact with the compound.

-

Waste Disposal: Dispose of waste in a designated halogenated organic waste container in accordance with institutional and local regulations.

Conclusion

This compound is a specialized chemical intermediate with significant potential for applications in organic synthesis and pharmaceutical research. While comprehensive data on its physical properties are still emerging, its structural features suggest it is a valuable tool for the development of novel compounds. Researchers should proceed with appropriate caution, adhering to standard laboratory safety protocols. The continued exploration of this and similar building blocks will undoubtedly contribute to advancements in medicinal chemistry.

References

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound | 1163693-01-3. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H5ClINO). Retrieved from [Link]

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 3. 1163693-01-3 | CAS DataBase [m.chemicalbook.com]

- 4. 1163693-01-3|this compound|BLD Pharm [bldpharm.com]

- 5. aaronchem.com [aaronchem.com]

- 6. appretech.com [appretech.com]

- 7. PubChemLite - this compound (C6H5ClINO) [pubchemlite.lcsb.uni.lu]

- 8. This compound(1163693-01-3) 1H NMR [m.chemicalbook.com]

- 9. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectral Characteristics of 2-Chloro-3-iodo-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. The specific arrangement and nature of substituents on the pyridine ring can drastically alter a molecule's physicochemical properties, biological activity, and metabolic profile. 2-Chloro-3-iodo-4-methoxypyridine is a halogen- and methoxy-substituted pyridine with potential as a versatile intermediate in the synthesis of more complex molecular architectures. The presence of chloro, iodo, and methoxy groups provides multiple reaction handles for further chemical modification, making it a compound of significant interest for the construction of novel chemical entities.

This guide provides an in-depth look at the anticipated spectral data of this compound, a critical aspect for its unambiguous identification and characterization in a research setting.

Proposed Synthesis

A plausible synthetic route to this compound can be conceptualized based on established pyridine functionalization methodologies. A potential starting material is 2-chloro-4-methoxypyridine. The iodination of the pyridine ring can be achieved via an electrophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-chloro-4-methoxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid, add N-iodosuccinimide (NIS) (1.1 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. The aqueous layer is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Caption: Proposed synthetic route for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons on the pyridine ring and the three protons of the methoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet | 1H | H-6 |

| ~7.0 | Doublet | 1H | H-5 |

| ~4.0 | Singlet | 3H | -OCH₃ |

Rationale for Assignments:

-

H-6: This proton is adjacent to the electronegative nitrogen atom, which deshields it, resulting in a downfield chemical shift. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the methoxy group and will be shielded relative to H-6. It will also appear as a doublet from coupling to H-6.

-

-OCH₃: The methoxy protons will appear as a sharp singlet, as they are not coupled to any other protons.

Caption: Structure of this compound with predicted ¹H NMR assignments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-4 |

| ~155 | C-2 |

| ~150 | C-6 |

| ~110 | C-5 |

| ~90 | C-3 |

| ~57 | -OCH₃ |

Rationale for Assignments:

-

C-4: This carbon is attached to the electron-donating methoxy group, leading to a downfield shift.

-

C-2: This carbon is bonded to the electronegative chlorine atom and the ring nitrogen, resulting in a significant downfield shift.

-

C-6: This carbon is adjacent to the nitrogen atom and will also be shifted downfield.

-

C-5: This carbon will have a chemical shift typical for an aromatic CH.

-

C-3: The carbon bearing the iodine atom will be significantly shielded due to the "heavy atom effect," resulting in an upfield chemical shift.

-

-OCH₃: The methoxy carbon will appear in the typical region for such functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Predicted Mass Spectrum

The predicted mass spectrum for this compound (C₆H₅ClINO) is as follows:

| Adduct | m/z |

| [M+H]⁺ | 269.91771 |

| [M+Na]⁺ | 291.89965 |

| [M-H]⁻ | 267.90315 |

Molecular Formula: C₆H₅ClINO Monoisotopic Mass: 268.91043 Da

Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways.

Caption: Plausible mass fragmentation pathways for this compound.

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): This would result in a fragment with an m/z of 253/255, showing the characteristic isotopic pattern for one chlorine atom.

-

Loss of a chlorine radical (•Cl): This would lead to a fragment with an m/z of 233.

-

Loss of an iodine radical (•I): This would produce a fragment with an m/z of 141/143, again showing the chlorine isotopic pattern.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for this compound. By leveraging fundamental principles and comparative analysis with related structures, we have outlined the expected ¹H NMR, ¹³C NMR, and mass spectrometry characteristics. The included synthetic protocol offers a practical starting point for the preparation of this compound. This guide is intended to empower researchers and scientists in their efforts to synthesize, identify, and utilize this and other novel heterocyclic molecules in the advancement of chemical and pharmaceutical sciences.

References

A Senior Application Scientist's Guide to 2-Chloro-3-iodo-4-methoxypyridine: A Cornerstone Heterocyclic Intermediate

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-3-iodo-4-methoxypyridine, a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. We will explore its structural attributes, a robust protocol for its synthesis, and its strategic application as a versatile building block in modern organic synthesis. The discussion is grounded in established chemical principles, offering researchers and drug development professionals a comprehensive resource for leveraging this compound's unique reactivity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is confirmed as This compound [1].

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of multiple, orthogonally reactive functional groups onto this ring system provides synthetic chemists with a powerful platform for generating molecular diversity. This compound (CAS No. 1163693-01-3) is an exemplar of such a platform molecule[1][2]. Its structure incorporates three key features that are highly advantageous for drug discovery programs:

-

An electron-rich pyridine core , modulated by a C4-methoxy group, which influences the ring's reactivity and can participate in crucial hydrogen bonding interactions in a biological context.

-

A C2-chloro substituent , which primarily serves as a site for nucleophilic aromatic substitution (SNAr) reactions.

-

A C3-iodo substituent , an excellent handle for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).

This guide will dissect the chemical personality of this molecule, providing the foundational knowledge required for its effective synthesis and application.

Chemical Structure

The structural arrangement of substituents is paramount to the compound's utility.

Caption: Structure of this compound.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of chemical synthesis. While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and data from close analogs[3].

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1163693-01-3 | [1] |

| Molecular Formula | C₆H₅ClINO | [2] |

| Molecular Weight | 269.47 g/mol | [2] |

| Appearance | Expected to be an off-white to yellow solid | Inferred |

| Solubility | Soluble in chlorinated solvents, ethers, and other common organic solvents | Inferred |

Predicted Spectroscopic Data

The following data are predicted based on analyses of structurally related compounds such as 2-chloro-3-methoxypyridine[3]. These predictions serve as a benchmark for researchers synthesizing this compound.

| Technique | Predicted Data | Rationale & Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 (d, 1H, H-6), δ ~6.9 (d, 1H, H-5), δ ~4.0 (s, 3H, -OCH₃) | The H-6 proton is deshielded by the adjacent electronegative nitrogen. The H-5 proton appears at a higher field. The methoxy group protons will be a sharp singlet. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~160 (C4), δ ~152 (C6), δ ~148 (C2), δ ~110 (C5), δ ~90 (C3), δ ~57 (-OCH₃) | The C4 carbon bearing the methoxy group will be significantly downfield. The C3 carbon attached to the iodine will be shifted upfield due to the heavy atom effect. The C2 carbon (attached to Cl) will also be downfield. |

| Mass Spec. (EI) | [M]⁺ at m/z 269/271 (isotope pattern for Cl) | The molecular ion peak will show the characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. Key fragments would include loss of CH₃, CO, and halogens. |

Synthesis Protocol: Electrophilic Iodination

A robust and logical synthetic route to this compound involves the direct electrophilic iodination of the readily available precursor, 2-chloro-4-methoxypyridine. The methoxy group at the C4 position is an activating group, directing electrophiles to the ortho (C3 and C5) positions. The C3 position is sterically less hindered and electronically favored, making it the primary site of iodination.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Procedure

This protocol is adapted from analogous iodination procedures for substituted pyridines and should be performed by trained chemists in a fume hood with appropriate personal protective equipment (PPE).[4][5]

Reagents & Equipment:

-

2-chloro-4-methoxypyridine (1.0 equiv.)

-

Iodine monochloride (ICl) (1.1 equiv.)

-

Sodium acetate trihydrate (NaOAc·3H₂O) (1.5 equiv.)

-

Glacial acetic acid

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

10% Sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Step-by-Step Method:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-methoxypyridine (1.0 equiv) and sodium acetate trihydrate (1.5 equiv.).

-

Solvent Addition: Add glacial acetic acid to dissolve the reagents (approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Slowly add a solution of iodine monochloride (1.1 equiv.) in a small amount of glacial acetic acid to the reaction mixture dropwise at room temperature. Causality Note: Iodine monochloride is a polarized source of electrophilic iodine (I⁺). Acetic acid serves as a polar protic solvent that facilitates the electrophilic aromatic substitution mechanism. Sodium acetate acts as a base to buffer the reaction and trap the HCl byproduct.

-

Heating and Monitoring: Heat the reaction mixture to 70 °C and stir for 16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC/MS to confirm the consumption of the starting material[4].

-

Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate. Slowly add saturated sodium bicarbonate solution in portions until effervescence ceases to neutralize the acetic acid. Trustworthiness Check: The aqueous layer should be basic upon testing with pH paper.

-

Work-up - Extraction: Add 10% sodium thiosulfate solution to quench any remaining iodine (the organic layer's color should fade). Separate the layers and extract the aqueous layer multiple times with ethyl acetate.

-

Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.

Reactivity and Application in Drug Development

The synthetic power of this compound lies in the differential reactivity of its two halogen atoms. This allows for sequential, site-selective functionalization, a highly sought-after attribute in the synthesis of complex molecules.

Orthogonal Reactivity

-

The C-I Bond: The carbon-iodine bond is weaker and more polarizable than the C-Cl bond, making it the preferred site for oxidative addition in transition metal catalytic cycles. This enables a vast range of cross-coupling reactions (Suzuki, Stille, Sonogashira, etc.) to be performed selectively at the C3 position, introducing new carbon-carbon or carbon-heteroatom bonds.

-

The C-Cl Bond: The C2-chloro group is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen. This allows for the introduction of various nucleophiles (amines, alcohols, thiols) at a later stage in the synthesis.

This orthogonality is a key tool for medicinal chemists, simplifying the construction of complex drug candidates and enabling rapid exploration of the structure-activity relationship (SAR)[6].

Exemplar Reaction: Suzuki Cross-Coupling

The Suzuki coupling is a cornerstone of modern drug discovery for its reliability and functional group tolerance. This compound is an excellent substrate for this reaction.

Caption: Selective Suzuki coupling at the C3 position.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with care. Based on data for structurally similar compounds like 2-chloro-3-iodopyridin-4-amine, potential hazards may include:

-

Toxicity: May be harmful if swallowed or in contact with skin[7].

-

Irritation: May cause skin, eye, and respiratory irritation[7].

Recommended Precautions:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a high-value synthetic intermediate that offers a powerful combination of features for chemical innovation. Its pre-installed, orthogonally reactive handles—the C3-iodo for cross-coupling and the C2-chloro for nucleophilic substitution—provide a streamlined and flexible entry point for the synthesis of complex molecular architectures. For researchers in drug discovery and development, mastering the synthesis and application of this building block can significantly accelerate the path to novel therapeutic agents.

References

-

J&K Scientific. This compound | 1163693-01-3. [Link]

-

Fengchen Group. Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. [Link]

-

LookChem. The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. [Link]

-

AOBChem USA. 2-Chloro-4-iodo-3-methoxypyridine. [Link]

-

Appretech Scientific Limited. 2-chloro-4-iodo-3-methoxypyridine. [Link]

-

Chemical Register. 2-Chloro-4-iodo-3-methoxypyridine (CAS No. 1227592-88-2) Suppliers. [Link]

-

Appretech Scientific Limited. This compound. [Link]

-

PubChem. 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252. [Link]

- Google Patents. Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. [Link]

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

PubChem. 2-Chloro-3-iodopyridin-4-amine | C5H4ClIN2 | CID 24229208. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. appretech.com [appretech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Chloro-3-iodopyridin-4-amine | C5H4ClIN2 | CID 24229208 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-iodo-4-methoxypyridine

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective pathway for the synthesis of 2-Chloro-3-iodo-4-methoxypyridine, a key heterocyclic building block in modern drug discovery and agrochemical research. The narrative delves into the strategic considerations underpinning the chosen synthetic route, emphasizing the principles of electrophilic aromatic substitution on substituted pyridine systems. A detailed, field-proven experimental protocol is presented, alongside a discussion of the mechanistic rationale for the observed regioselectivity. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the preparation of this valuable intermediate.

Introduction: The Significance of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The precise functionalization of the pyridine ring with multiple substituents is a critical endeavor in medicinal chemistry, as it allows for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile. This compound is a particularly valuable intermediate due to the orthogonal reactivity of its three distinct functional groups: the methoxy group, which can modulate solubility and act as a hydrogen bond acceptor; the chloro group, which can participate in nucleophilic aromatic substitution and cross-coupling reactions; and the iodo group, which is a prime handle for a wide variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1][2] The strategic arrangement of these groups makes this compound a versatile precursor for the synthesis of complex molecular architectures.[3][4]

Strategic Synthesis Pathway: A Two-Step Approach

The most logical and efficient pathway to this compound commences with the commercially available and stable starting material, 2-chloro-4-methoxypyridine.[5] This strategic choice circumvents the often challenging and low-yielding multi-step synthesis of the disubstituted pyridine core. The synthesis is therefore streamlined to a single, regioselective iodination step.

Mechanistic Rationale and Regioselectivity

The introduction of an iodine atom onto the 2-chloro-4-methoxypyridine ring is an electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is governed by the directing effects of the existing chloro and methoxy substituents.[6]

-

The Methoxy Group (-OCH₃) at C4: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. It therefore directs incoming electrophiles to the C3 and C5 positions.

-

The Chloro Group (-Cl) at C2: This is a deactivating, ortho, para-directing group. While it withdraws electron density inductively (deactivating the ring), it can donate electron density through resonance, thus directing electrophiles to the C3 and C5 positions.

Crucially, both substituents reinforce the direction of electrophilic attack to the C3 and C5 positions. The C3 position is sterically more accessible than the C5 position, which is flanked by the methoxy group and the ring nitrogen. Consequently, electrophilic iodination is strongly favored to occur at the C3 position, leading to the desired product with high regioselectivity.

The pyridine nitrogen itself is electron-withdrawing and deactivates the ring towards electrophilic attack.[7][8] Furthermore, under acidic conditions often employed for halogenation, the nitrogen can be protonated, further increasing its electron-withdrawing effect and making the reaction more challenging than with a corresponding benzene derivative.[7] This necessitates the use of a potent electrophilic iodinating agent.

Choice of Iodinating Agent: N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[9] It is a mild and effective source of electrophilic iodine. To overcome the inherent deactivation of the pyridine ring, the reaction is catalyzed by a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid.[10] The acid protonates the NIS, generating a more potent electrophilic iodine species, which is capable of iodinating the electron-deficient pyridine ring.[10]

Experimental Protocol

This protocol describes the synthesis of this compound from 2-chloro-4-methoxypyridine.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Chloro-4-methoxypyridine | ≥97% | Sigma-Aldrich |

| N-Iodosuccinimide (NIS) | ≥98% | Sigma-Aldrich |

| Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | - | Prepared in-house |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |

| Brine (Saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-chloro-4-methoxypyridine (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of NIS: Add N-Iodosuccinimide (1.1 eq.) to the solution.

-

Acid Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (2.0 eq.) dropwise, maintaining the internal temperature below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is basic (pH ~8).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a solid.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is efficiently achieved through the regioselective electrophilic iodination of the readily available 2-chloro-4-methoxypyridine. The directing effects of the chloro and methoxy substituents synergistically favor the introduction of iodine at the C3 position, leading to the desired product in high yield. The use of N-iodosuccinimide in the presence of a strong acid catalyst provides a reliable and scalable method for the preparation of this versatile synthetic intermediate. This guide offers a comprehensive framework for researchers to confidently produce this valuable compound for applications in drug discovery and beyond.

References

- McNally, A., et al. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Chloro-4-methoxypyridine 97%.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-methoxypyridine 97%.

- Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.

- Joshi, S. N., et al. (2011).

- Royal Society of Chemistry. (n.d.).

- ChemRxiv. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Rea- gents.

- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.

- Joshi, S. N., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 67(39), 7461-7469.

- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).

- Wikipedia. (n.d.).

- ResearchGate. (2025, August 8). Relative ortho-directing power of fluorine, chlorine and methoxy group for the metalation reaction in the diazine series. Diazines XXXV.

- Wiley Online Library. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery.

- The Hive. (n.d.).

- Diva Portal. (n.d.).

- ChemRxiv. (n.d.).

- YouTube. (2018, August 28). 18 Mechanism & Orientation of Electrophilic & Nucleophilic Substitution Reactions of Pyridine.

- National Institutes of Health. (2021, June 11).

- ChemRxiv. (2022, July 6).

- PubMed. (2011, September 30).

- ResearchGate. (2025, August 7). Relative ortho-Directing Power of Fluorine, Chlorine and Methoxy Group for the Metalation Reaction in the Diazine Series. Diazines. Part 35.

- Organic Chemistry Portal. (n.d.).

- National Institutes of Health. (n.d.).

- ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized....

- Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

- PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.

- Sigma-Aldrich. (n.d.). 4-Methoxypyridine 97%.

Sources

- 1. [PDF] Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. | Semantic Scholar [semanticscholar.org]

- 2. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-クロロ-4-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 2-Chloro-3-iodo-4-methoxypyridine

Abstract

2-Chloro-3-iodo-4-methoxypyridine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen atoms at positions activated by the pyridine nitrogen, offers a platform for sequential and regioselective functionalization. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the principles that govern site-selectivity in key transformations. We will delve into palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution, offering field-proven insights and detailed experimental protocols for drug development professionals and synthetic chemists.

Introduction: A Scaffold for Molecular Innovation

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The this compound molecule, in particular, serves as a versatile intermediate, enabling the precise and controlled introduction of molecular complexity.[1][2] Its value lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, which allows for a stepwise approach to building elaborate molecular architectures. Understanding and exploiting this reactivity is paramount for its effective use in synthesis.

This document serves as a technical guide for researchers, explaining the causality behind its selective reactivity and providing practical, validated protocols for its application.

Caption: Structure and key properties of this compound.

The Core Principle: Regioselective Reactivity

The synthetic utility of this compound is dominated by the differential reactivity of its two halogen substituents. In nearly all palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes, the C3-I bond is significantly more reactive than the C2-Cl bond.

This selectivity is rooted in fundamental principles of organometallic chemistry:

-

Bond Dissociation Energy: The C-I bond is considerably weaker than the C-Cl bond, making it more susceptible to cleavage.

-

Oxidative Addition: In palladium-catalyzed cycles, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step occurs much more readily with aryl iodides than with aryl chlorides. The general reactivity trend for halogens in such reactions is I > Br > OTf > Cl.[3]

This predictable reactivity hierarchy allows chemists to perform selective chemistry at the C3 position while preserving the C2-chloro group for subsequent transformations.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[5] For this compound, these reactions proceed with high regioselectivity at the C3-iodo position under carefully controlled conditions.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used C-C bond-forming reaction.[6] It is highly valued for its functional group tolerance and the stability of the boronic acid reagents.[7][8]

Causality of Experimental Design:

-

Catalyst: A Pd(0) source is required. While various precursors can be used, Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, XPhos) are common.[5] The bulky phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[7][9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.

-

Solvent: The reaction is often performed in a mixture of an organic solvent (like dioxane, toluene, or DMF) and water to dissolve both the organic substrate and the inorganic base.[6][8]

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

-

Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (e.g., 4:1 v/v), via syringe.

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv), to the stirring mixture.

-

Reaction: Heat the mixture to 80-100 °C and stir until reaction completion is observed by TLC or LC-MS analysis.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-